2-Phosphoenol pyruvate na3salt

説明

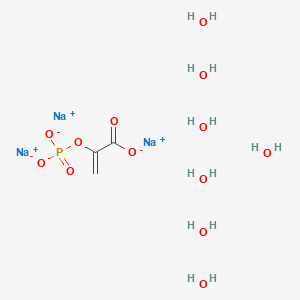

2-Phosphoenol pyruvate na3salt is a useful research compound. Its molecular formula is C3H16Na3O13P and its molecular weight is 360.09 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

準備方法

Industrial Production Methods

化学反応の分析

Hydrolysis and Stability Profile

PEP-Na3 undergoes pH-dependent hydrolysis to pyruvate and inorganic phosphate (Pi), critical for its storage and application :

Hydrolysis Reaction

Kinetic Data at 75°C

| pH | Rate Constant (10⁻⁴ s⁻¹) | Half-Life (h) |

|---|---|---|

| 2.0 | 3.42 ± 0.12 | 5.6 |

| 4.75 | 1.94 ± 0.08 | 9.9 |

| 7.0 | 1.05 ± 0.05 | 18.3 |

Activation Parameters

-

Energy of Activation (Eₐ): 116.9 ± 0.7 kJ/mol

-

Pre-exponential Factor (A): 2.5×10¹⁶ s⁻¹

Hydrolysis accelerates under acidic conditions due to protonation of the phosphate group, facilitating nucleophilic water attack. Storage at −20°C in anhydrous ethanol minimizes degradation .

Biochemical Transformations

PEP-Na3 participates in enzyme-coupled systems critical to metabolic engineering :

ATP Regeneration with Pyruvate Kinase (PykA)

-

Kinetic Enhancement : Quantum dot (QD)-immobilized PykA shows 100× faster ATP generation than free enzymes

Lactate Production with Lactate Dehydrogenase (LDH)

-

Channeling Efficiency : Co-immobilizing PykA and LDH on QDs increases lactate yield by 97% through substrate tunneling

Glycolytic Regulation

PEP-Na3 inhibits key glycolytic enzymes:

Stability Under Processing Conditions

These properties necessitate strict control of reaction environments when using PEP-Na3 in synthetic biology or industrial biocatalysis.

生物活性

2-Phosphoenol pyruvate (PEP) is a crucial intermediate in various metabolic pathways, particularly in glycolysis and gluconeogenesis. The sodium salt form, Na3salt, enhances its solubility and stability for biological applications. This article explores the biological activity of 2-Phosphoenol pyruvate Na3salt, focusing on its enzymatic interactions, physiological roles, and potential therapeutic applications.

Overview of 2-Phosphoenol Pyruvate

Chemical Structure and Properties:

- Molecular Formula: C3H4O6P

- Molecular Weight: 169.07 g/mol

- Solubility: Highly soluble in water due to the sodium salt form.

PEP is characterized by a high-energy phosphate bond, making it a key player in energy metabolism. It serves as a substrate for various enzymes, including pyruvate kinase (PK) and phosphoenolpyruvate carboxykinase (PCK), which are vital in glycolysis and gluconeogenesis respectively.

Enzymatic Activity

1. Pyruvate Kinase (PK):

PEP is the substrate for PK, which catalyzes the conversion of PEP to pyruvate while generating ATP from ADP. This reaction is pivotal in glycolysis, particularly under anaerobic conditions where lactate is produced.

2. Phosphoenolpyruvate Carboxykinase (PCK):

PCK catalyzes the conversion of PEP to oxaloacetate, playing a critical role in gluconeogenesis. Deficiencies in PCK can lead to metabolic disorders, including hypoglycemia and liver impairment, as evidenced by case studies involving children with phosphoenolpyruvate carboxykinase deficiency .

Physiological Roles

Energy Production:

PEP is integral to maintaining cellular energy levels. Studies have shown that exogenous PEP supplementation enhances ATP production under high-glucose conditions by promoting glycolytic flux .

Metabolic Regulation:

PEP acts as an allosteric regulator for various enzymes involved in carbohydrate metabolism. For instance, it activates phosphofructokinase (PFK), thereby influencing glycolytic rates .

Case Studies and Research Findings

1. Case Study: PCK Deficiency

Two children with hypoglycemia exhibited deficiencies in PCK activity, leading to significant metabolic disruptions. Post-mortem analyses revealed extensive fat deposition in the liver and kidneys due to impaired gluconeogenesis .

2. Enzyme Channeling Studies:

Recent research has demonstrated that immobilizing PK and lactate dehydrogenase (LDH) on quantum dots significantly enhances the conversion of PEP to lactate by improving enzyme efficiency through channeling mechanisms . This finding suggests potential applications for PEP in biotechnological processes aimed at optimizing metabolic pathways.

Tables of Key Data

| Enzyme | Reaction | Substrate | Product | Role |

|---|---|---|---|---|

| PK | PEP + ADP → Pyruvate + ATP | PEP | Pyruvate | Glycolysis |

| PCK | PEP + CO2 + GDP → Oxaloacetate + GTP | PEP | Oxaloacetate | Gluconeogenesis |

科学的研究の応用

Biochemical Applications

2-Phosphoenol pyruvate is primarily known for its role as a phosphate donor in various enzymatic reactions. Below are key applications:

-

Enzyme Activity Assays : PEP Na3salt is utilized in several enzyme activity assays, including:

- PRPP Synthetase (PRPPS) Assay : Used to measure the activity of PRPP synthetase, which plays a crucial role in nucleotide synthesis.

- Ribokinase (RK) Assay : Evaluates ribokinase activity, important for ribose metabolism.

- Adenine Phosphoribosyltransferase (APRT) Assay : Assesses APRT activity, involved in purine metabolism.

-

Kinetic Studies : It serves as a substrate in kinetic assays to determine parameters for various receptors, such as:

- Platelet-Derived Growth Factor Receptor α (PDGFRA) : PEP is used to analyze the kinetics of PDGFRA, which is critical in cell signaling pathways.

- ATP Regeneration Systems : When coupled with pyruvate kinase, PEP Na3salt completes an ATP-regenerating system, facilitating energy charge measurements in cellular assays .

Case Study 1: Enzyme Kinetics

In a study examining the kinetics of ribokinase, researchers utilized PEP Na3salt as a phosphate donor. The results indicated that varying concentrations of PEP significantly impacted the rate of ribose phosphorylation, demonstrating its utility in understanding enzyme kinetics and metabolic regulation.

Case Study 2: PRPP Synthetase Activity

Another investigation focused on PRPP synthetase activity using PEP Na3salt. The study revealed that the presence of PEP enhanced PRPP synthesis rates, underscoring its role as an essential substrate in nucleotide biosynthesis pathways.

Comparative Data Table

The following table summarizes the applications and relevant studies involving 2-Phosphoenol pyruvate trisodium salt:

特性

IUPAC Name |

trisodium;2-phosphonatooxyprop-2-enoate;heptahydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5O6P.3Na.7H2O/c1-2(3(4)5)9-10(6,7)8;;;;;;;;;;/h1H2,(H,4,5)(H2,6,7,8);;;;7*1H2/q;3*+1;;;;;;;/p-3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULAYDWGCJYVLED-UHFFFAOYSA-K | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(C(=O)[O-])OP(=O)([O-])[O-].O.O.O.O.O.O.O.[Na+].[Na+].[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H16Na3O13P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。